molecular formula C18H12FN3O2S B6617942 2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803567-27-2

2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6617942
CAS No.: 1803567-27-2
M. Wt: 353.4 g/mol
InChI Key: LGCPGNYTCKWSBW-UHFFFAOYSA-N
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Description

2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C18H12FN3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1795518-55-6) is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H12FN3O2SC_{18}H_{12}FN_3O_2S, with a molecular weight of approximately 353.37 g/mol. The structure contains a thiadiazole ring and an isoindole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial , anticancer , and anticholinesterase activities. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and binding affinity to biological targets.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial properties. In comparative studies, it has shown effectiveness similar to established antibiotics such as amoxicillin and antifungals like fluconazole.

Microbial Strain Inhibition Zone (mm) Control (Amoxicillin)
E. coli1820
S. aureus1619
Candida albicans1517

Anticancer Activity

The anticancer potential of the compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed promising cytotoxic effects:

Cell Line IC50 (µM) Reference Drug (Doxorubicin IC50)
MCF-70.280.50
A5490.520.45

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Antimicrobial Mechanism : It is believed that the compound disrupts cell membrane integrity and inhibits key metabolic enzymes in microbial cells.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving caspase activation or by inhibiting cell proliferation.

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of thiadiazole compounds, including our target compound. The study highlighted that derivatives containing fluorine exhibited enhanced anticholinesterase activity compared to their non-fluorinated counterparts, suggesting potential applications in treating Alzheimer's disease .

Another investigation assessed the cytotoxicity of related thiadiazole derivatives against multiple cancer cell lines, with several compounds showing IC50 values in the nanomolar range, indicating high potency .

Properties

IUPAC Name

2-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-10(22-17(23)13-7-2-3-8-14(13)18(22)24)15-20-21-16(25-15)11-5-4-6-12(19)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCPGNYTCKWSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC(=CC=C2)F)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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